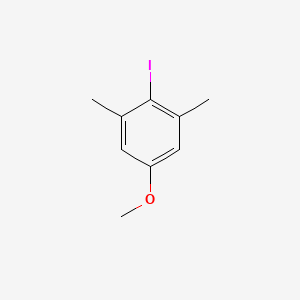

2-Iodo-5-methoxy-1,3-dimethylbenzene

Description

Significance of Aryl Iodides as Synthetic Intermediates in Advanced Synthesis

Aryl iodides are a cornerstone of modern synthetic organic chemistry due to their exceptional utility as building blocks for complex molecules. nih.govacs.org Their significance stems primarily from the nature of the carbon-iodine (C-I) bond. Among the halogens, iodine forms the weakest bond with aromatic carbon, making it the most reactive and the best leaving group in a variety of transformations. fiveable.me This high reactivity makes aryl iodides preferred substrates for a wide array of powerful synthetic methods.

They are especially prominent as precursors in transition-metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. nih.gov Key examples of these reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl compounds. nih.gov

Mizoroki-Heck Reaction: Reaction with alkenes to form substituted alkenes. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes. nih.gov

Ullmann Condensation: A copper-catalyzed reaction for forming diaryl ethers, thioethers, and amines. nih.govmdpi.com

Beyond cross-coupling, aryl iodides are precursors for synthesizing hypervalent iodine reagents. nih.gov These compounds, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), are highly selective and mild oxidizing agents, offering a sustainable alternative to traditional metal-based oxidants. nih.govacs.org The versatility of aryl iodides in these and other reactions, including halogen-metal exchange and nucleophilic aromatic substitution, solidifies their status as indispensable intermediates in academic and industrial research. nih.govfiveable.me

Positional Isomerism and Unique Reactivity Considerations in Substituted Iodoarenes

The reactivity of an aryl iodide is not solely determined by the C-I bond but is significantly modulated by the presence and position of other substituents on the aromatic ring. In 2-Iodo-5-methoxy-1,3-dimethylbenzene, the specific arrangement of the iodo, methoxy (B1213986), and dimethyl groups creates a distinct chemical environment that influences its behavior in reactions.

Positional isomerism—the location of substituents relative to each other (ortho, meta, para)—governs both electronic and steric effects. mdpi.com

Electronic Effects: The methoxy group at the 5-position and the methyl groups at the 1- and 3-positions are all electron-donating groups. Their presence increases the electron density of the aromatic ring, which can influence the rate and selectivity of certain reactions, particularly those involving electrophilic or nucleophilic attack. fiveable.meresearchgate.net

Steric Effects: The two methyl groups are positioned ortho to the iodine atom. This steric hindrance can shield the iodine, potentially slowing down reactions at that site or directing reactions to other, less hindered positions. rsc.org However, such ortho-substitution can also be exploited to achieve specific selectivities that would not be possible otherwise. mdpi.comrsc.org

Computational and experimental studies on substituted aryl halides have shown that even remote substituents can have an unexpected influence on reactivity. researchgate.netresearchgate.net The interplay of these electronic and steric factors in this compound makes it a valuable substrate for investigating complex reaction mechanisms and for the targeted synthesis of highly functionalized molecules.

Research Trajectories of Substituted Aryl Halides in Academic Scholarship

The field of organic synthesis has seen a continuous evolution in the methods used to prepare and utilize substituted aryl halides. Historically, methods like the Sandmeyer reaction, which converts anilines to aryl halides via diazonium salts, were standard. nih.gov While still relevant, these have been largely supplemented by modern, more efficient, and selective techniques.

A dominant research trajectory has been the development and refinement of transition-metal-catalyzed cross-coupling reactions. rsc.org Much academic work focuses on creating catalysts that are more active, stable, and versatile. A significant trend is the move towards more sustainable practices, including the development of ligand-free catalytic systems and the use of environmentally benign solvents like water. rsc.org

Another major area of contemporary research is C-H bond activation and functionalization. chinesechemsoc.org Instead of starting with a pre-functionalized aryl halide, these methods aim to directly replace a hydrogen atom on an aromatic ring with iodine or another functional group. This approach is more atom-economical and can provide access to novel structures. chinesechemsoc.org

Furthermore, there is a growing interest in using aryl iodides to access hypervalent iodine reagents for metal-free transformations. nih.govacs.org This aligns with the principles of green chemistry by avoiding the use of toxic or expensive transition metals. nih.gov Ongoing research continues to explore the subtle effects of substitution patterns on reaction outcomes, employing both experimental and computational methods to gain a deeper mechanistic understanding and to design more efficient and selective synthetic routes. mdpi.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-5-methoxy-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHQYOBWFSJKDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563356 | |

| Record name | 2-Iodo-5-methoxy-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90609-47-5 | |

| Record name | 2-Iodo-5-methoxy-1,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90609-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-5-methoxy-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Iodo 5 Methoxy 1,3 Dimethylbenzene and Analogous Aryl Iodides

Regioselective Iodination Strategies for Electron-Rich Aromatic Systems

Electron-rich aromatic systems, such as those containing methoxy (B1213986) and methyl substituents, readily undergo electrophilic iodination. However, controlling the position of iodination (regioselectivity) is a critical challenge. Various strategies have been developed to achieve high regioselectivity in these reactions.

Electrophilic Iodination Using N-Iodosuccinimide with Catalytic Acidic Promoters

A highly effective method for the regioselective iodination of activated aromatic compounds involves the use of N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid. organic-chemistry.orgerowid.org This approach offers mild reaction conditions, short reaction times, and excellent yields. organic-chemistry.org

Researchers have demonstrated that a combination of NIS (1.1 equivalents) and catalytic trifluoroacetic acid (TFA, 0.3 equivalents) is a potent reagent system for the iodination of methoxy- and methyl-substituted aromatic derivatives. erowid.org The reactions typically proceed at room temperature and are often complete within minutes to a few hours. organic-chemistry.org The high efficiency of this method is attributed to the in situ formation of a highly reactive electrophilic species, likely iodine trifluoroacetate. organic-chemistry.orgerowid.org This species readily attacks the electron-rich aromatic ring, leading to the desired iodoarene.

The regioselectivity is generally high, with iodination occurring preferentially at the para position to activating groups if available; otherwise, ortho substitution is observed. erowid.org This method avoids the use of hazardous or toxic reagents often required in other iodination protocols. erowid.org

Table 1: Regioselective Iodination of Activated Arenas with NIS/cat. CF₃COOH erowid.org

| Entry | Substrate | Time (h) | Product | Yield (%) |

| 1 | Anisole | 0.1 | 4-Iodoanisole | 98 |

| 2 | 1,3-Dimethoxybenzene | 0.1 | 1,3-Dimethoxy-4-iodobenzene | 99 |

| 3 | 1,2-Dimethoxybenzene | 1 | 1,2-Dimethoxy-4-iodobenzene | 98 |

| 4 | Mesitylene | 4.5 | 2-Iodomesitylene | 92 |

| 5 | 1,4-Dimethoxybenzene | 4 | 1,4-Dimethoxy-2-iodobenzene | 99 |

Reaction conditions: Substrate, NIS (1.1 equiv.), CF₃COOH (0.3 equiv.), CH₃CN, 20°C.

Iodination of Methoxybenzene Derivatives via Electrophilic Iodine Monochloride: Theoretical and Experimental Insights

The iodination of methoxybenzene with iodine monochloride (ICl) has been studied using density functional theory (DFT) calculations to understand the reaction pathway. researchgate.net The theoretical results indicate that the iodination, which occurs at the para position, is a two-step process. researchgate.net

These theoretical insights are crucial for optimizing experimental conditions. The calculations suggest that polar solvents play a significant role in lowering the energy barrier for the reaction, favoring an ion-pair route. researchgate.net This aligns with experimental observations where solvents influence the course of reactions between ICl and phenols; in solution, iodination is the primary reaction, whereas in the absence of a solvent, chlorination can dominate. researchgate.net

Heterogeneous Catalysis in the Regioselective Iodination of Activated Aromatics

Heterogeneous catalysis offers significant advantages in chemical synthesis, including easier catalyst separation and recycling. For the regioselective iodination of activated aromatics, several heterogeneous systems have been explored.

One effective method utilizes molecular iodine in the presence of a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.netcapes.gov.br This system has been shown to efficiently iodinate activated aromatic compounds under mild reaction conditions with high regioselectivity. researchgate.net Another approach involves using nanostructure solid acid catalysts, such as nanoporous silica (B1680970) anchored with sulfonic acid groups. This catalyst effectively promotes the iodination of aromatic compounds in water using hydrogen peroxide as an oxidant, contributing to a more environmentally benign process due to the recyclability of the catalyst in a green medium. researchgate.net

Organocatalysis also presents a viable strategy. Thiourea (B124793) catalysts have been used with 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source in acetonitrile. organic-chemistry.org This method is highly regioselective and applicable to a wide range of aromatic substrates with varying electronic and steric properties. The proposed mechanism involves the transfer of an iodine atom from DIH to the sulfur atom of the thiourea catalyst, followed by an electrophilic aromatic substitution on the activated arene. organic-chemistry.org

Selective Iodination of Chlorinated Aromatic Compounds Using Silver Salts

The iodination of aromatic compounds that also contain deactivating groups, such as chlorine, requires specific methodologies. The use of silver salts in combination with molecular iodine provides a powerful tool for the regioselective iodination of chlorinated phenols, anisoles, and anilines. nih.govdocumentsdelivered.com Reagent systems such as Ag₂SO₄/I₂, AgSbF₆/I₂, AgBF₄/I₂, and AgPF₆/I₂ are effective for this transformation. nih.govnih.gov

The silver salt activates the molecular iodine by forming an insoluble silver iodide, which generates a more potent electrophilic iodine species. uky.edu The choice of the silver salt and its counterion can influence the reactivity and regioselectivity of the iodination. acs.orgd-nb.info For instance, in the case of chlorobenzene (B131634) and 3-chlorotoluene, the use of AgSbF₆/I₂, AgBF₄/I₂, and AgPF₆/I₂ selectively introduces the iodine atom at the para position relative to the chlorine substituent, whereas Ag₂SO₄/I₂ is not effective. nih.govnih.gov

For chlorinated anisoles, such as 3,5-dichloroanisole (B44140), iodination with these silver salt systems can yield a mixture of ortho and para iodinated products. nih.govolemiss.edu The solvent also plays a critical role; for example, iodination of 3,5-dichloroanisole with Ag₂SO₄/I₂ in dichloromethane (B109758) (DCM) resulted in poor yields, while other solvents might offer better results. uky.eduolemiss.edu

Table 2: Iodination of 3,5-Dichloroanisole with Ag₂SO₄/I₂ in Different Solvents uky.edu

| Entry | Solvent | Conversion (%) | Product Distribution (ortho:para) |

| 2-2 | DCM | - | Limited regioselectivity, poor yields |

| - | Ethanol | - | - |

| - | Acetonitrile | - | - |

| Data from qualitative descriptions in the source. |

Sustainable and Green Chemistry Approaches in Aryl Iodide Preparation

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis of aryl iodides, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency.

Metal-Free Synthesis from Aromatic Amines via Diazonium Saccharin (B28170) Salts

A notable green alternative for preparing aryl iodides involves a one-pot, metal-free process starting from aromatic amines. nih.govnih.govresearchgate.net This method utilizes the in situ formation of arene diazonium saccharin salts, which are relatively stable intermediates. nih.govnih.gov The process is a telescopic reaction, meaning the intermediates are not isolated, which reduces solvent use and reaction steps. nih.gov

The reaction sequence involves the diazotization of an aromatic amine using tert-butyl nitrite (B80452) (TBN) in the presence of saccharin (Sac-H). nih.govingentaconnect.com The resulting diazonium saccharin salt is then treated with an iodide source, such as tetraethylammonium (B1195904) iodide (TEAI), to yield the corresponding aryl iodide. nih.govnih.gov

This methodology is considered safe, cost-effective, and has a broad substrate scope, including sterically hindered aryl amines. nih.govresearchgate.net A key advantage is the potential for partial recovery and reuse of saccharin and the tetraethylammonium cation, which minimizes waste and reduces costs associated with raw materials and disposal. nih.govnih.gov The avoidance of heavy metals and corrosive acids further enhances the environmental credentials of this protocol. nih.gov

Table 3: Synthesis of Aryl Iodides via Diazonium Saccharin Intermediates nih.gov

| Entry | Aniline (B41778) Derivative | Product | Yield (%) |

| a | Aniline | Iodobenzene | 92 |

| b | 4-Methylaniline | 1-Iodo-4-methylbenzene | 94 |

| c | 4-Methoxyaniline | 1-Iodo-4-methoxybenzene | 95 |

| d | 4-Chloroaniline | 1-Chloro-4-iodobenzene | 90 |

| e | 2-Methylaniline | 1-Iodo-2-methylbenzene | 89 |

| f | 2,6-Dimethylaniline | 2-Iodo-1,3-dimethylbenzene | 85 |

Reaction conditions: Aniline derivative (2.0 mmol), TBN (~2.3 mmol), Sac-H (2.0 mmol), TEAI (2.0 mmol), glacial acetic acid (2.1 mmol), H₂O/EtOH (1:1).

Environmentally Benign Routes Utilizing Arylhydrazines and Molecular Iodine

A significant advancement in the synthesis of aryl iodides is the development of metal- and base-free methods that utilize arylhydrazine hydrochlorides and molecular iodine (I₂). acs.orgnih.gov This approach offers a convenient and environmentally conscious alternative to traditional methods. The reaction typically proceeds by treating an arylhydrazine hydrochloride with an equimolar amount of iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO) at a moderately elevated temperature, for instance, 60°C. nih.govresearchgate.net

The proposed mechanism involves a dual role for iodine. nih.gov Initially, iodine oxidizes the arylhydrazine to form an arenediazonium salt. Subsequently, the iodide anion engages in a single-electron transfer (SET) with the diazonium salt, leading to the generation of an aryl radical and an iodine radical. The combination of these radicals affords the final aryl iodide product. acs.orgnih.gov A key advantage of this methodology is its broad substrate scope and tolerance for a diverse range of functional groups, consistently providing good to excellent yields. researchgate.net The use of readily available starting materials and the avoidance of transition metal catalysts make this an attractive and sustainable process. acs.org Some reactions have also been shown to work effectively in 2,2,2-trifluoroethanol (B45653) (TFE), an environmentally preferred solvent, under open air, which sustains the catalytic cycle through the air oxidation of hydroiodic acid. nih.govacs.org

Table 1: Synthesis of Various Aryl Iodides from Arylhydrazine Hydrochlorides and I₂ This table is interactive. You can sort and filter the data.

| Entry | Arylhydrazine Hydrochloride | Product | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |

|---|---|---|---|---|---|---|---|

| 1 | Phenylhydrazine HCl | Iodobenzene | DMSO | 60 | 6 | 95 | researchgate.net |

| 2 | 4-Methylphenylhydrazine HCl | 1-Iodo-4-methylbenzene | DMSO | 60 | 6 | 94 | researchgate.net |

| 3 | 4-Methoxyphenylhydrazine HCl | 1-Iodo-4-methoxybenzene | DMSO | 60 | 6 | 91 | researchgate.net |

| 4 | 4-Chlorophenylhydrazine HCl | 1-Chloro-4-iodobenzene | DMSO | 60 | 6 | 92 | researchgate.net |

| 5 | 4-Bromophenylhydrazine HCl | 1-Bromo-4-iodobenzene | DMSO | 60 | 6 | 89 | researchgate.net |

| 6 | 3-Nitrophenylhydrazine HCl | 1-Iodo-3-nitrobenzene | DMSO | 60 | 6 | 78 | researchgate.net |

| 7 | Phenylhydrazine | 2-Phenyl-3-iodo-1,4-naphthoquinone | TFE | RT | 3 | 91 | acs.org |

Hypervalent Iodine Chemistry for Catalytic Oxidative Transformations and Activation of Aryl-Iodide Bonds

Hypervalent iodine reagents have become powerful tools in modern organic synthesis, serving as mild, non-toxic, and selective organocatalysts. rsc.org They are often used as green alternatives to heavy metal-based oxidants for a wide array of transformations, including the formation of C–C, C–N, C–O, and C–X (halogen) bonds. nih.gov A key sustainable strategy in this field is the catalytic use of hypervalent iodine species, which are generated in situ from a catalytic amount of an aryl iodide precursor and a stoichiometric terminal oxidant. nih.govresearchgate.net This approach avoids the need to use the hypervalent iodine reagent in stoichiometric quantities, which can be detrimental to the environment. nih.gov

The catalytic cycle is typically initiated by the oxidation of an aryl iodide to a hypervalent iodine(III) or iodine(V) species by a co-oxidant like m-chloroperoxybenzoic acid (mCPBA) or even molecular oxygen (O₂). rsc.orgchemrxiv.org This activated iodine species then reacts with the substrate to promote the desired transformation, such as oxidative C-H amination or the oxyamination of alkenes, while regenerating the initial aryl iodide catalyst. rsc.org This methodology has been successfully applied to various reactions, including the synthesis of benzolactams and the enantioselective diamination of styrenes. rsc.org The development of aerobic methods to oxidize aryl iodides represents a significant step forward, coupling environmentally benign oxidants with diverse substrate activation mechanisms. acs.org

Table 2: Examples of Hypervalent Iodine-Catalyzed Transformations This table is interactive. You can sort and filter the data.

| Transformation Type | Catalyst (Precursor) | Oxidant | Substrate Type | Product Type | Citation |

|---|---|---|---|---|---|

| Intramolecular C–H Amination | Biaryl-based iodoarene | mCPBA | Aryl amides | Benzolactams | rsc.org |

| Enantioselective Oxyamination | Chiral aryl iodide | mCPBA | Alkenes | β-amino alcohols | rsc.org |

| Enantioselective Diamination | Chiral aryl iodide | Unknown | Styrenes | anti-Diamines | rsc.org |

| Aerobic C-H Amination | Phenyliodide (PhI) | O₂ / Aldehyde | Benzene (B151609) / Sulfonamide | Benzenesulfonamide derivative | acs.org |

| Aerobic Bromination | Aryl Iodide | O₂ / Aldehyde | β-ketoester | Brominated β-ketoester | acs.org |

Flow Chemistry and Process Intensification in Aryl Halide Synthesis

Flow chemistry has emerged as a transformative technology in chemical synthesis, enabling significant process intensification. researchgate.netnih.gov By conducting reactions in continuous flow reactors, such as microreactors or packed-bed systems, chemists can achieve superior control over reaction parameters like temperature, pressure, and mixing. researchgate.netceu.es This leads to enhanced safety, particularly when handling hazardous reagents or performing highly exothermic reactions, improved reaction efficiency, and reliable scalability from the lab to industrial production. rsc.orgcam.ac.ukulaval.ca

Continuous Flow Synthesis of Aryl Halides for Reaction Discovery and Scalability

Continuous flow platforms are exceptionally well-suited for reaction discovery and optimization. researchgate.netrsc.orgcam.ac.uk The ability to rapidly screen conditions and the integration of automated data acquisition and machine learning can accelerate the identification of novel reactivity patterns. researchgate.netceu.es Flow chemistry is particularly impactful for photochemical and electrochemical processes, overcoming the limitations of batch methods related to photon transfer and electrode surface area. researchgate.net This technology allows for the safe generation and immediate use of highly reactive intermediates, opening up new avenues in chemical synthesis that would be impractical or unsafe in batch mode. ulaval.ca The direct scalability of flow processes ensures that once a new reaction is discovered, it can be efficiently implemented on a larger scale. researchgate.net

Electrochemical Activation for Aryl Iodide Generation in Flow Systems

Combining electrochemistry with flow technology offers a green and powerful method for generating aryl iodides and their activated hypervalent forms. ulaval.cabohrium.com Anodic oxidation of aryl iodides in a continuous flow electrochemical cell eliminates the need for chemical oxidants, using electrons as traceless reagents. bohrium.comkuleuven.be These electrochemically generated hypervalent iodine(III) species can be used as mediators for various valuable transformations, including oxidative cyclizations and fluorinations. bohrium.com Flow electrochemistry overcomes many challenges of batch electrosynthesis, such as issues with mass transfer and ohmic drop, enabling more efficient and scalable processes. ulaval.ca This approach has been used to create (dichloroiodo)arenes in situ for chlorination reactions within a continuous flow setup. kuleuven.be

Amination of Aryl Halides via Intensified Continuous Flow Processing

The amination of aryl halides is a fundamental reaction in the synthesis of pharmaceuticals and other fine chemicals. Continuous flow processing has been shown to dramatically intensify these reactions. researchgate.netnih.gov By using pressurized tubular flow reactors, amination reactions can be performed safely at elevated temperatures (e.g., 190-200°C) with significantly reduced residence times—often just a few minutes. researchgate.net This results in remarkable increases in space-time-yield, sometimes by several hundred-fold compared to traditional batch methods which can take many hours. nih.gov Furthermore, flow systems allow for the use of greener reagents like aqueous ammonia, which can be safely handled under pressure. rsc.org The technology has been successfully scaled up from laboratory coil reactors to preparatory-scale tubular reactors, demonstrating its industrial viability. researchgate.netnih.gov

Table 3: Comparison of Batch vs. Continuous Flow for Amination of Aryl Halides This table is interactive. You can sort and filter the data.

| Substrate | Reagent | Method | Temperature (°C) | Residence/Reaction Time | Conversion/Yield | Fold Increase in Space-Time-Yield | Citation |

|---|---|---|---|---|---|---|---|

| 4-chloro-3,5-dinitrobenzotrifluoride | Aq. NH₃ | Batch | 25 | 30 min | Complete | - | researchgate.net |

| 4-chloro-3,5-dinitrobenzotrifluoride | Aq. NH₃ | Flow | 190 | 30 min | Complete | 31 | researchgate.net |

| 4-aminopyridine | Aq. NH₃ | Batch | 160 | 16 h | 95% | - | researchgate.net |

| 4-aminopyridine | Aq. NH₃ | Flow | 200 | 10 min | 99% | 972 | researchgate.net |

| Aryl bromide | N-methylpiperazine | Flow (Pilot) | 70 | - | >97% (recovery) | - | rsc.org |

Decarboxylative Iodination of Benzoic and Heteroaromatic Acids for Substituted Aryl Iodides

A highly attractive and atom-economical route to aryl iodides involves the decarboxylative iodination of readily available and inexpensive benzoic and heteroaromatic acids. nih.govacs.org This transformation can be achieved using molecular iodine (I₂) often in the presence of a simple base like potassium phosphate, without the need for transition metal catalysts. nih.govacs.orgresearchgate.net The reaction is scalable and demonstrates broad functional group tolerance. acs.org

Notably, this method is not limited to substrates with ortho-substituents, a common restriction in many transition-metal-catalyzed decarboxylation reactions. nih.gov Mechanistic studies, including radical clock experiments and DFT analysis, suggest that this reaction does not proceed through a classical radical Hunsdiecker-type mechanism. acs.org The simplicity and low cost of this procedure make it a powerful tool for organic synthesis. nih.gov Furthermore, the in situ generation of the aryl iodide from a carboxylic acid can be integrated into a one-pot protocol for subsequent cross-coupling reactions, streamlining the synthesis of complex molecules like biaryls. acs.org

Table 4: Scope of Decarboxylative Iodination of Benzoic Acids with I₂ This table is interactive. You can sort and filter the data.

| Entry | Benzoic Acid Derivative | Base | Product | Yield (%) | Citation |

|---|---|---|---|---|---|

| 1 | Benzoic acid | K₃PO₄ | Iodobenzene | 35 | acs.org |

| 2 | 2-Methoxybenzoic acid | K₃PO₄ | 1-Iodo-2-methoxybenzene | 91 | acs.org |

| 3 | 4-Methoxybenzoic acid | K₃PO₄ | 1-Iodo-4-methoxybenzene | 82 | acs.org |

| 4 | 2,6-Dimethoxybenzoic acid | K₃PO₄ | 1-Iodo-2,6-dimethoxybenzene | 95 | acs.org |

| 5 | 2-Fluorobenzoic acid | K₃PO₄ | 1-Fluoro-2-iodobenzene | 65 | acs.org |

| 6 | 3,4,5-Trimethoxybenzoic acid | K₃PO₄ | 1-Iodo-3,4,5-trimethoxybenzene | 95 | acs.org |

| 7 | 2-Nitrobenzoic acid | K₃PO₄ | 1-Iodo-2-nitrobenzene | 63 | acs.org |

Reactivity Profiles and Transformative Organic Reactions of 2 Iodo 5 Methoxy 1,3 Dimethylbenzene

Cross-Coupling Reactions Involving Aryl Iodides

The carbon-iodine bond in 2-iodo-5-methoxy-1,3-dimethylbenzene is a key functional group that enables its participation in numerous cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing complex organic molecules. The general mechanism for these reactions, such as the Suzuki-Miyaura and Heck reactions, typically involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination. wikipedia.orgorganic-chemistry.orgharvard.edu

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is catalyzed by palladium complexes and requires a base. wikipedia.org For a substrate like this compound, the steric hindrance from the two ortho-methyl groups could influence the efficiency of the coupling with various alkenes. While specific data is limited, studies on similar systems indicate that the choice of palladium catalyst and reaction conditions can be optimized to achieve the desired products. nih.gov

A carbonylative Suzuki-Miyaura coupling of a structural isomer, 2-iodo-3,5-dimethylanisole, has been reported to yield a trisubstituted benzophenone, demonstrating that such sterically encumbered aryl iodides can participate in these transformations under specific conditions.

| Catalyst System | Coupling Partner | Product Type | Reference |

| Pd(OAc)₂ / Ligand | Arylboronic acid | Biaryl | nih.gov |

| Pd(OAc)₂ / Ligand | Alkene | Substituted alkene | wikipedia.orgorganic-chemistry.orgnih.gov |

Nickel-Catalyzed Cross-Coupling (e.g., Negishi, C-N Coupling of Aryl Halides)

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. They are particularly effective in coupling reactions involving challenging substrates.

The Negishi reaction couples an organozinc reagent with an organic halide. Nickel catalysis can be effective for such transformations. nih.gov

Nickel-catalyzed C-N cross-coupling of aryl halides with amines is a powerful method for the synthesis of arylamines. These reactions can be promoted by various nickel-ligand systems. For a sterically hindered substrate like this compound, the choice of a suitable bulky ligand is critical to facilitate the coupling. While specific examples with this compound are scarce, the general methodology is well-established for a range of aryl halides and amines. researchgate.net

| Catalyst System | Coupling Partner | Product Type | Reference |

| NiCl₂(dppp) / Ligand | Organozinc reagent | Alkylated/Arylated arene | nih.gov |

| Ni(II) complex / Ligand | Amine | Arylamine | researchgate.net |

Cobalt-Promoted Cross-Coupling of Aryl Halides

Cobalt catalysts offer another alternative for cross-coupling reactions, often exhibiting unique reactivity profiles compared to palladium and nickel. Cobalt-catalyzed Negishi-type cross-couplings of arylzinc reagents with alkyl halides have been reported. nih.gov These reactions can tolerate a variety of functional groups. nih.gov The application of cobalt catalysis to the cross-coupling of this compound would likely require optimization of the catalyst system and reaction conditions.

| Catalyst System | Coupling Partner | Product Type | Reference |

| CoCl₂·2LiCl / TMEDA | Alkylzinc reagent | Alkylated arene | nih.gov |

Steric and Electronic Effects on Cross-Coupling Reactivity (as observed in 2-chloro-5-methoxy-1,3-dimethylbenzene)

The reactivity of haloaromatics in cross-coupling reactions is significantly influenced by both steric and electronic factors. The iodine atom in this compound is a good leaving group, generally leading to higher reactivity compared to its chloro analogue. The two ortho-methyl groups introduce significant steric hindrance around the reaction center. This steric bulk can impede the oxidative addition step of the catalytic cycle. However, it can also promote the reductive elimination step.

The methoxy (B1213986) group at the 5-position is electron-donating, which increases the electron density on the aromatic ring. This electronic effect can make the oxidative addition of a low-valent metal complex to the C-I bond more challenging compared to electron-deficient aryl halides.

While no direct comparative studies on the cross-coupling reactivity of 2-chloro-5-methoxy-1,3-dimethylbenzene were found, it is generally understood that the C-Cl bond is significantly less reactive than the C-I bond in palladium-catalyzed cross-coupling reactions. researchgate.net Overcoming this lower reactivity often requires more specialized and highly active catalyst systems.

Enantioselective and Enantiospecific Variants in Cross-Coupling

Enantioselective cross-coupling reactions are crucial for the synthesis of chiral molecules. In the context of this compound, which is achiral, an enantioselective reaction would involve the coupling with a prochiral coupling partner or the use of a chiral catalyst to generate a chiral product. For instance, an enantioselective Heck reaction could be employed to create a new stereocenter.

Enantiospecific cross-coupling reactions involve the transfer of chirality from a chiral starting material to the product. Since this compound is achiral, this type of reaction is not directly applicable unless a chiral derivative is used. The development of enantioselective Suzuki reactions has also been an area of intense research. mdpi.comnih.gov

Formation and Reactivity of Organometallic Derivatives

The carbon-iodine bond in this compound is a versatile functional group for the synthesis of highly reactive organometallic reagents. These intermediates are powerful nucleophiles and serve as fundamental building blocks in organic synthesis.

Synthesis and Applications of Grignard Reagents from Aryl Iodides

Grignard reagents are organomagnesium compounds with the general formula R-Mg-X, discovered by Victor Grignard in 1900. nih.gov They are among the most common and useful reagents for forming carbon-carbon bonds. wikipedia.org Aryl iodides are excellent precursors for Grignard reagent synthesis due to the high reactivity of the C-I bond.

The synthesis of the Grignard reagent from this compound involves the reaction of the aryl iodide with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org

Reaction: this compound + Mg → (2,6-Dimethyl-4-methoxyphenyl)magnesium iodide

Often, a small amount of an activating agent like iodine or 1,2-dibromoethane (B42909) is used to initiate the reaction by cleaning the passivating magnesium oxide layer from the metal surface. wikipedia.org The resulting Grignard reagent, (2,6-Dimethyl-4-methoxyphenyl)magnesium iodide, is a potent nucleophile. Its primary application is in the reaction with a wide array of electrophiles, as summarized in the table below.

| Electrophile | Product Type |

| Aldehydes, Ketones | Secondary, Tertiary Alcohols |

| Esters, Acid Chlorides | Tertiary Alcohols (after double addition) |

| Carbon Dioxide (CO₂) | Carboxylic Acids |

| Nitriles | Ketones (after hydrolysis) |

Generation and Transformations of Organolithium Reagents

Organolithium reagents are another class of indispensable organometallic compounds, generally exhibiting higher reactivity and basicity than their Grignard counterparts. This compound can be converted into its corresponding organolithium derivative, (2,6-Dimethyl-4-methoxyphenyl)lithium, primarily through two methods:

Halogen-Metal Exchange: This is the most common method, involving the reaction of the aryl iodide with an alkyllithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in a solvent like THF. The equilibrium favors the formation of the more stable aryllithium species.

Reductive Lithiation: This involves direct reaction with lithium metal, which contains a small percentage of sodium to increase reactivity.

The resulting (2,6-Dimethyl-4-methoxyphenyl)lithium is a powerful nucleophile and a strong base. Its transformations are similar to those of Grignard reagents but often occur with greater efficiency and speed. It reacts with the same electrophiles (aldehydes, ketones, CO₂, etc.) to form new carbon-carbon bonds. Due to its increased basicity, it can also be used in deprotonation reactions, acting as a strong, non-nucleophilic base in certain contexts, although this is less common for aryllithium reagents compared to alkyllithiums like LDA.

Hypervalent Iodine Mediated Reactions and Oxidative Transformations

Hypervalent iodine compounds are reagents where an iodine atom formally possesses more than eight valence electrons. They have become essential tools in modern organic synthesis, acting as powerful and often selective oxidizing agents with low toxicity and environmental impact. researchgate.netnih.gov this compound serves as an excellent starting material for the preparation of various hypervalent iodine(III) and iodine(V) reagents.

The parent iodoarene can be oxidized to produce reagents analogous to well-known hypervalent iodine compounds. For example:

Oxidation to Iodine(III): Reaction with peracetic acid in the presence of acetic anhydride (B1165640) can yield an analogue of (diacetoxyiodo)benzene (B116549) (PIDA), namely (diacetoxyiodo)-2,6-dimethyl-4-methoxybenzene.

Oxidation to Iodine(V): Stronger oxidizing agents like potassium bromate (B103136) (KBrO₃) in sulfuric acid or dimethyldioxirane (B1199080) (DMDO) can oxidize the iodo-group to the iodyl- group (-IO₂), creating an analogue of 2-iodylphenol ethers or 2-iodoxybenzoic acid (IBX). organic-chemistry.org

These hypervalent iodine reagents, derived from this compound, can then be used to mediate a wide range of oxidative transformations.

| Reagent Type | Transformation | Example |

| Iodine(III) Reagents (Iodanes) | Oxidation of Alcohols | Primary alcohols to aldehydes, secondary alcohols to ketones. organic-chemistry.org |

| Oxidative Rearrangements | Ring contraction of cycloalkenes or cycloalkanones. nih.gov | |

| Decarboxylative Functionalization | Conversion of carboxylic acids to esters or other functional groups. beilstein-journals.org | |

| Iodine(V) Reagents (Iodinanes) | Oxidation of Alcohols | Efficient oxidation of primary alcohols to carboxylic acids. nsf.gov |

| Oxidative Cleavage of Olefins | Cleavage of C=C double bonds to form aldehydes or ketones. organic-chemistry.org | |

| Oxidation of Phenols | Regioselective oxidation of phenols to ortho-quinones. researchgate.net |

Furthermore, the parent iodoarene can be used in catalytic amounts in conjunction with a terminal oxidant (e.g., Oxone®). In such systems, the iodoarene is oxidized in situ to the active hypervalent iodine species, which performs the desired transformation before being reduced back to the starting iodoarene, thus completing the catalytic cycle. nsf.gov

Advanced Spectroscopic and Structural Elucidation of 2 Iodo 5 Methoxy 1,3 Dimethylbenzene

Vibrational Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational energies of different bonds. The expected characteristic FT-IR absorption bands for 2-Iodo-5-methoxy-1,3-dimethylbenzene are detailed below.

The aromatic C-H stretching vibrations are anticipated to appear at wavenumbers slightly above 3000 cm⁻¹. vscht.cz The aliphatic C-H stretching vibrations of the two methyl groups are expected in the 2850-3000 cm⁻¹ region. udel.edu Aromatic C=C in-ring stretching vibrations typically produce a series of bands in the 1400-1600 cm⁻¹ range. libretexts.org

The presence of the methoxy (B1213986) group (-OCH₃) gives rise to several characteristic vibrations. The C-O stretching vibration is expected to produce a strong band between 1080 and 1300 cm⁻¹. udel.edu Specifically for aromatic ethers, an asymmetric C-O-C stretching is often observed around 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹. The C-I stretching vibration is expected to occur in the far-infrared region, typically between 400 and 600 cm⁻¹.

The substitution pattern on the benzene (B151609) ring also influences the spectrum, particularly the C-H out-of-plane bending vibrations in the 675-900 cm⁻¹ region, which can be diagnostic of the arrangement of substituents. libretexts.org

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 3000-2850 | Medium-Strong |

| Aromatic C=C Stretch | 1600-1585, 1500-1400 | Medium |

| Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | ~1250 | Strong |

| Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | ~1040 | Strong |

| C-I Stretch | 600-400 | Medium-Strong |

This table is based on established group frequencies and data from analogous compounds.

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on molecular vibrations that result in a change in polarizability. While some vibrations are active in both techniques, their relative intensities can differ significantly.

In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be particularly prominent. The symmetric "ring breathing" mode, which involves the entire ring expanding and contracting, typically gives a strong and sharp band. For substituted benzenes, this is often observed around 1000 cm⁻¹. researchgate.net The C-I stretching vibration, which may be weak in the FT-IR spectrum, often produces a more intense band in the Raman spectrum.

Vibrations of non-polar bonds, such as the C=C bonds of the aromatic ring, generally show strong Raman scattering. Conversely, the polar C-O bonds of the methoxy group would likely exhibit weaker signals in the Raman spectrum compared to their strong absorption in the FT-IR spectrum. This complementarity is crucial for a complete vibrational assignment. nih.gov

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (CH₃) | 3000-2850 | Medium-Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C=C Stretch | 1600-1585, 1500-1400 | Strong |

| C-I Stretch | 600-400 | Strong |

This table is based on established group frequencies and data from analogous compounds.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

While the crystal structure for this compound has not been reported, the structure of the closely related compound, 2-Iodo-1,3-dimethoxybenzene, provides significant insight into the expected solid-state conformation and packing. iucr.orgresearchgate.net The analysis of this analog reveals key structural parameters that are likely to be similar in the target compound.

Crystals of 2-Iodo-1,3-dimethoxybenzene were found to be orthorhombic, belonging to the space group Cmc2₁. iucr.orgresearchgate.net The asymmetric unit contains half a molecule, with a crystallographic mirror plane passing through the iodine and several carbon atoms. nih.gov In the crystal structure, molecules are linked by weak C-H···π interactions. iucr.orgresearchgate.net Additionally, non-bonding C-I···π contacts contribute to the formation of one-dimensional chains. iucr.orgresearchgate.net The distance of the C4-I1 bond is reported as 2.090 (5) Å. researchgate.net The I-C-C angles, related by mirror symmetry, are 119.5 (2)°. researchgate.net

Table 3: Crystallographic Data for the Analogous Compound 2-Iodo-1,3-dimethoxybenzene

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₉IO₂ |

| Molecular Weight | 264.05 |

| Crystal System | Orthorhombic |

| Space Group | Cmc2₁ |

| a (Å) | 12.5767 (13) |

| b (Å) | 8.6788 (8) |

| c (Å) | 8.4338 (9) |

| Volume (ų) | 920.55 (16) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg m⁻³) | 1.905 |

| C4-I1 Bond Length (Å) | 2.090 (5) |

| C3-C4-I1 Bond Angle (°) | 119.5 (2) |

Data from the crystallographic study of 2-Iodo-1,3-dimethoxybenzene. iucr.orgresearchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Theoretical and Computational Investigations of 2 Iodo 5 Methoxy 1,3 Dimethylbenzene

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. researchgate.net For 2-Iodo-5-methoxy-1,3-dimethylbenzene, calculations, typically employing a functional like B3LYP with a basis set such as 6-311G(d,p), can predict key structural parameters.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Lengths (Å) | ||

| C2-I | ~2.10 Å | |

| C5-O | ~1.36 Å | |

| O-C(methoxy) | ~1.43 Å | |

| C1-C(methyl) | ~1.51 Å | |

| C3-C(methyl) | ~1.51 Å | |

| Bond Angles (°) ** | ||

| C1-C2-I | ~119.5° | |

| C3-C2-I | ~120.0° | |

| C4-C5-O | ~125.0° | |

| C6-C5-O | ~115.0° | |

| Dihedral Angles (°) ** | ||

| C4-C5-O-C(methoxy) | ~0° or ~180° |

Note: These are representative values based on calculations of similar substituted aromatic compounds. Actual values may vary depending on the specific level of theory and basis set used.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Stability Predictions

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be a π-orbital primarily localized on the electron-rich benzene (B151609) ring, with significant contributions from the electron-donating methoxy (B1213986) and methyl groups. The LUMO is likely a π*-antibonding orbital, also distributed over the aromatic system, but potentially with significant character on the C-I bond, suggesting this bond could be involved in nucleophilic attack. The FMO analysis helps predict that electrophilic aromatic substitution would be the dominant reaction type, directed by the activating substituents.

Table 2: Representative FMO Properties of this compound

| Property | Predicted Value (eV) | Implication |

| EHOMO | -5.85 eV | Indicates electron-donating capability (nucleophilicity) |

| ELUMO | -0.75 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.10 eV | Suggests high kinetic stability and low reactivity |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and intramolecular delocalization effects. wisc.edu It transforms the complex molecular orbitals into localized orbitals representing core electrons, lone pairs, and bonds. This analysis is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions.

Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Type of Interaction |

| LP (O) | π* (C1-C6) | ~20-25 | n → π* (Resonance) |

| LP (O) | π* (C4-C5) | ~15-20 | n → π* (Resonance) |

| σ (C1-H) | π* (C1-C2) | ~2-5 | σ → π* (Hyperconjugation) |

| σ (C3-H) | π* (C2-C3) | ~2-5 | σ → π* (Hyperconjugation) |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the regions of a molecule that are rich or poor in electron density. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive sites. researchgate.net

For this compound, the MEP map would show distinct regions:

Negative Potential (Red/Yellow): The most electron-rich region is expected around the oxygen atom of the methoxy group due to its lone pairs. This site is susceptible to electrophilic attack or hydrogen bonding.

Positive Potential (Blue): The hydrogen atoms of the methyl groups will exhibit positive potential. A significant region of positive potential, known as a sigma-hole, is predicted along the extension of the C-I bond, opposite to the iodine atom. This positive cap makes the iodine atom a potential halogen bond donor.

Neutral Potential (Green): The carbon framework of the benzene ring generally shows a neutral or slightly negative potential.

This map is invaluable for predicting how the molecule will interact with other reagents, highlighting the primary sites for nucleophilic and electrophilic interactions. nih.govresearchgate.net

Time-Dependent DFT (TD-DFT) for Electronic Excitation and Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra, such as UV-Vis spectra. aps.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.com

For this compound, the main electronic transitions are expected to be π → π* transitions within the aromatic system. The presence of the methoxy, methyl, and iodo substituents causes a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene. TD-DFT calculations can provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure and understand its electronic properties.

Table 4: Predicted Electronic Transitions for this compound via TD-DFT

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | ~285 nm | ~0.12 | HOMO → LUMO (π → π) |

| S0 → S2 | ~230 nm | ~0.65 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | ~210 nm | ~0.40 | HOMO → LUMO+1 (π → π*) |

Computational Reaction Mechanism Elucidation (e.g., for Iodination Pathways and SNAr)

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, most importantly, transition states, allowing for the calculation of activation energies and reaction rates.

Iodination Pathways: The formation of this compound can be studied by modeling the electrophilic iodination of 5-methoxy-1,3-dimethylbenzene. DFT calculations can trace the reaction pathway, which typically proceeds in two steps: formation of a π-complex, followed by an intermediate σ-complex (Wheland intermediate), and finally deprotonation to yield the product. researchgate.net The calculations can determine the activation barriers for attack at different positions on the ring, confirming that the C2 position is highly favored due to the directing effects of the methoxy and methyl groups.

Nucleophilic Aromatic Substitution (SNAr): While less common for iodoarenes without strong electron-withdrawing groups, a hypothetical SNAr reaction on this compound can also be modeled. researchgate.net This would involve calculating the energy profile for the addition of a nucleophile to the ring to form a high-energy Meisenheimer complex, followed by the departure of the iodide leaving group. Such studies would likely show a high activation barrier, confirming the low reactivity of this substrate towards SNAr.

Table 5: Representative Calculated Activation Energies (ΔG‡) for Reaction Pathways

| Reaction | Step | Predicted ΔG‡ (kcal/mol) |

| Electrophilic Iodination | Formation of σ-complex (TS1) | ~15-20 |

| Deprotonation (TS2) | ~2-5 | |

| Hypothetical SNAr | Formation of Meisenheimer complex (TS1) | > 35 |

| Expulsion of Iodide (TS2) | ~5-10 |

Advanced Applications of 2 Iodo 5 Methoxy 1,3 Dimethylbenzene As a Synthetic Building Block

Precursor for Complex Molecular Architectures in Organic Synthesis

The true power of a synthetic building block is demonstrated in its ability to serve as a cornerstone for the assembly of intricate, multi-cyclic, or stereochemically rich molecules, such as those found in natural products and medicinal chemistry. nih.govnih.gov The structure of 2-Iodo-5-methoxy-1,3-dimethylbenzene is primed for such applications, primarily through palladium-catalyzed cross-coupling reactions.

The presence of the iodine atom allows for participation in a host of powerful synthetic transformations. For instance, in a Suzuki-Miyaura coupling , this aryl iodide could be reacted with a variety of organoboron reagents to form biaryl structures. researchgate.netorganic-chemistry.orgharvard.edu This is a foundational method for constructing the core of many complex natural products and pharmaceuticals. nih.gov

Similarly, the Sonogashira coupling of this compound with terminal alkynes would yield substituted alkynylarenes. libretexts.orgorganic-chemistry.orgwikipedia.org These products are not only valuable in their own right but can also serve as intermediates for further transformations, such as cyclization reactions to form heterocyclic systems. d-nb.inforesearchgate.net The Heck reaction offers another avenue, allowing for the arylation of alkenes to introduce vinyl groups onto the benzene (B151609) ring, thereby increasing molecular complexity. wikipedia.orgorganic-chemistry.orgnih.gov

While direct examples are not prevalent, the application of these well-established reactions to this compound provides a clear and logical pathway to a vast array of complex molecular architectures. The specific substitution pattern of the starting material would impart unique properties to the resulting larger molecules.

Intermediate in the Synthesis of Diverse Functionalized Benzene Derivatives

The strategic placement of substituents on the this compound ring makes it an excellent starting point for creating a diverse library of functionalized benzene derivatives. The carbon-iodine bond is the most reactive site for cross-coupling, allowing for the selective introduction of a wide range of new functional groups while preserving the methoxy (B1213986) and methyl substituents.

One of the most significant applications in this area is the Buchwald-Hartwig amination . wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed reaction would enable the coupling of this compound with a vast array of primary and secondary amines, amides, or other nitrogen-containing nucleophiles to produce highly substituted anilines. nih.govacs.orgbeilstein-journals.orgrsc.org These aniline (B41778) derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.net

The following table illustrates the potential of this compound in various palladium-catalyzed cross-coupling reactions to generate functionalized benzene derivatives.

| Reaction Name | Coupling Partner | Resulting Functional Group | Potential Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acid | Aryl | Biaryl compounds google.comgoogle.com |

| Sonogashira Coupling | Terminal alkyne | Alkynyl | Arylalkynes |

| Buchwald-Hartwig Amination | Amine | Amino | Substituted anilines |

| Heck Reaction | Alkene | Alkenyl (Vinyl) | Styrene derivatives |

These reactions demonstrate the facility with which the iodine atom can be replaced, opening the door to a multitude of benzene derivatives with tailored electronic and steric properties, dictated by the newly introduced functional group.

Utility in the Development of Scaffolds for Chemical Biology Research

In chemical biology, molecular scaffolds serve as the foundation for developing probes, inhibitors, and other tools to study biological systems. The this compound core can be elaborated into such scaffolds, which can then be further functionalized to interact with biological targets.

For example, its conversion into biaryl or heterocyclic structures through the aforementioned cross-coupling reactions can generate rigid frameworks. st-andrews.ac.ukamazonaws.com These frameworks can be designed to mimic the core structures of known bioactive molecules or to present functional groups in a specific three-dimensional orientation to interact with protein binding pockets.

The synthesis of diverse aniline derivatives via Buchwald-Hartwig amination is particularly relevant. The resulting amino group can serve as a handle for attaching linkers, fluorescent tags, or other reporter groups, which are essential for creating chemical probes. Furthermore, the aniline products themselves can be precursors to a wide range of heterocyclic compounds with known biological activity, such as quinolines or benzimidazoles. researchgate.netchemrxiv.org

The journey from this relatively simple iodinated benzene to a complex molecule with a specific biological function underscores the importance of such building blocks in modern chemical biology research.

Future Research Directions and Emerging Challenges in 2 Iodo 5 Methoxy 1,3 Dimethylbenzene Chemistry

Development of Highly Atom-Economical and Stereoselective Synthetic Methods

A primary challenge in synthetic chemistry is the development of reactions that maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy. rsc.org Traditional syntheses of halogenated aromatics can generate significant stoichiometric waste. Future research concerning 2-Iodo-5-methoxy-1,3-dimethylbenzene will likely focus on developing more atom-economical synthetic routes.

Addition reactions are considered highly atom-economical as they incorporate all elements of the reactants into the substrate. rsc.org For instance, a highly desirable goal would be the development of a direct C-H iodination method for 3,5-dimethylanisole (B1630441) that proceeds with high regioselectivity to yield this compound. Such a process would replace less atom-economical methods that may involve multiple steps or the use of stoichiometric activating and directing groups that are ultimately discarded. A recent study demonstrated a 100% atom-economical iodosulfenylation of alkynes using only iodine and disulfides, highlighting a trend towards minimizing reagents and byproducts. rsc.orgresearchgate.net Applying this ethos to aromatic systems is a key future direction.

Stereoselectivity, while not a factor in the synthesis of the achiral this compound itself, becomes critical when this compound is used as a precursor. Future synthetic methods could aim to perform subsequent transformations in a stereoselective manner, creating chiral molecules with high specificity. The development of catalysts that can control the stereochemical outcome of reactions involving this substrate is an important area of investigation.

| Synthetic Goal | Traditional Approach (Lower Atom Economy) | Future Direction (Higher Atom Economy) | Key Advantages of Future Method |

|---|---|---|---|

| Synthesis of this compound | Multi-step synthesis involving activating/blocking groups, potentially using stoichiometric amounts of hazardous reagents. | Direct, regioselective C-H iodination of 3,5-dimethylanisole using a catalytic system. | Fewer steps, reduced waste, higher incorporation of atomic mass into the product. rsc.org |

| Stereospecific Functionalization | Formation of a racemic mixture in a subsequent reaction, followed by chiral resolution. | Asymmetric catalysis to directly form a single enantiomer from a prochiral intermediate derived from the title compound. | Avoids loss of 50% of the material, eliminates the need for resolution steps. |

Exploration of Underexplored Reactivity Pathways and Catalytic Systems

The carbon-iodine bond in this compound is a key functional group, making it a valuable substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful for forming new carbon-carbon and carbon-heteroatom bonds. The electron-donating nature of the two methyl groups and the methoxy (B1213986) group increases the electron density of the aromatic ring, which can influence the rates and outcomes of these coupling reactions.

Established reactivity pathways for this compound include:

Suzuki Coupling: Reaction with boronic acids.

Sonogashira Coupling: Reaction with terminal alkynes.

Heck Coupling: Reaction with alkenes.

Ullmann Coupling: Copper-catalyzed reactions to form biaryl ethers or amines.

A significant future direction is the exploration of novel catalytic systems that move beyond the commonly used palladium catalysts. Research into catalysts based on more earth-abundant and less expensive metals like copper, nickel, or iron for these cross-coupling reactions is a major focus in the broader field of organic synthesis. For example, nano-CuFe₂O₄ has been used for C-O cross-coupling reactions, and copper bromide has been employed in C-N bond formation with related iodoarenes. Applying these newer catalytic systems to this compound could lead to more cost-effective and sustainable synthetic protocols. Furthermore, investigating photocatalytic reactions that can activate the C-I bond using visible light represents a modern and green approach to functionalization. nih.gov

Integration with Artificial Intelligence and Machine Learning for Reaction Optimization and Discovery

The optimization of chemical reactions is often a time-consuming and resource-intensive process, traditionally relying on extensive experimentation. mdpi.comchemrxiv.org Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process. mdpi.com

For the synthesis and subsequent reactions of this compound, ML models can be employed in several ways:

Reaction Condition Optimization: ML algorithms can navigate the complex relationships between variables such as catalyst, solvent, temperature, and concentration to predict the optimal conditions for maximizing yield and selectivity. chemrxiv.orgbeilstein-journals.org This self-optimization approach can dramatically reduce the number of experiments needed. chemrxiv.org

Predicting Site Selectivity: In reactions where multiple products are possible, such as further electrophilic substitution on the aromatic ring, ML models can predict the most likely outcome. digitellinc.com A model trained on quantum mechanics descriptors has been shown to predict the reactive site of electrophilic aromatic substitutions with high accuracy. acs.org

Discovery of New Reactions: By analyzing vast datasets of known reactions, AI can help identify novel transformations or suggest unexpected reactivity pathways for a given substrate like this compound.

The integration of high-throughput experimentation (HTE) with ML algorithms is particularly promising, creating automated systems that can design, perform, and learn from experiments in a continuous loop. chemrxiv.orgbeilstein-journals.org

| Application Area | ML/AI Contribution | Potential Impact on this compound Chemistry | Reference |

|---|---|---|---|

| Synthesis Optimization | Predicting optimal reaction conditions (temperature, solvent, catalyst) for yield and selectivity. | Faster development of efficient synthetic routes with minimal experimental effort. | mdpi.combeilstein-journals.org |

| Regioselectivity Prediction | Forecasting the position of attack in electrophilic aromatic substitution reactions. | A priori knowledge of reaction outcomes, guiding synthetic strategy for further functionalization. | digitellinc.comacs.org |

| Process Automation | Driving high-throughput experimentation platforms for rapid reaction screening. | Accelerated discovery of ideal conditions for cross-coupling reactions involving the C-I bond. | chemrxiv.org |

Expanding the Scope of Green Chemistry Principles in Halogenated Aromatic Synthesis

The synthesis of halogenated aromatic compounds has traditionally involved the use of hazardous reagents and environmentally persistent solvents. rsc.orgrsc.org A major challenge and research direction is the incorporation of green chemistry principles to make these processes more sustainable. nih.govtaylorfrancis.com

For this compound, this involves several key areas:

Green Solvents: Replacing hazardous chlorinated solvents with more environmentally benign alternatives is crucial. rsc.orgrsc.org Research has shown the efficacy of using non-polar green solvents like heptane (B126788) for halogenations. rsc.org Water, ionic liquids, and polyethylene (B3416737) glycols are also being explored as greener solvent choices. nih.gov

Catalytic Processes: Shifting from stoichiometric reagents to catalytic methods reduces waste significantly. Organocatalysis, for example, using indole-based catalysts for electrophilic halogenation, offers a metal-free alternative that can operate under mild conditions. rsc.orgrsc.org

Energy Efficiency: Utilizing energy sources like microwaves, ultrasound, or photocatalysis can often lead to shorter reaction times and lower energy consumption compared to conventional heating. nih.gov

Safer Reagents: Replacing toxic and corrosive molecular halogens with easier-to-handle sources like N-Iodosuccinimide (NIS) is a common strategy. acs.org Green methods often focus on in-situ generation of the reactive halogenating species to improve safety. acs.org

The development of a synthetic pathway for this compound that combines these principles—for example, an organocatalytic, direct C-H iodination in a biosourced solvent—represents an ideal future goal.

Q & A

Q. What are the recommended methods for synthesizing 2-iodo-5-methoxy-1,3-dimethylbenzene, and how can purity be ensured?

Answer: A common approach involves functionalizing a pre-substituted benzene derivative. For example:

Iodination : Introduce iodine at the para position to the methoxy group via electrophilic substitution, using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., acetic acid) .

Methylation : Protect reactive positions using dimethyl groups via Friedel-Crafts alkylation or direct methylation with methyl halides and Lewis acids (e.g., AlCl₃).

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) or GC-MS .

Q. How should researchers characterize this compound experimentally?

Answer: Key techniques include:

- ¹H NMR : Aromatic protons appear as distinct singlets or doublets (δ 6.5–7.5 ppm). Methoxy (δ ~3.8 ppm) and methyl groups (δ ~2.3 ppm) are diagnostic. Compare with published spectra (e.g., Fig. S12 in ) .

- Mass Spectrometry (MS) : Confirm molecular ion [M⁺] at m/z 292 and fragmentation patterns (e.g., loss of iodine or methoxy groups).

- Elemental Analysis : Validate C, H, and I content within ±0.3% of theoretical values .

Q. What storage conditions are critical for maintaining the stability of this compound?

Answer:

- Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation.

- Humidity : Keep desiccated (silica gel) to avoid hydrolysis of the methoxy group.

- Reactivity : Avoid contact with strong oxidizers (e.g., peroxides) or bases, which may displace iodine or demethylate the structure .

Advanced Research Questions

Q. How do substituent positions (iodo, methoxy, methyl) influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Steric Effects : The 1,3-dimethyl groups hinder ortho/para positions, directing reactions to the iodine-substituted site.

- Electronic Effects : Methoxy (electron-donating) activates the ring for electrophilic substitution, while iodine (weakly electron-withdrawing) stabilizes transition states in Suzuki-Miyaura couplings.

- Methodological Tip : Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (80°C) for efficient aryl-iodide coupling .

Q. How can researchers resolve contradictions in pharmacological data, such as solubility vs. receptor binding efficacy?

Answer:

- Case Study : highlights a solubility “cut-off” (0.10–0.46 mmol/L) for GABAA receptor modulation in related bromo/fluoro-dimethylbenzenes. For this compound:

- Experimental Design : Measure water solubility via shake-flask method (HPLC quantification).

- Receptor Assays : Use patch-clamp electrophysiology on HEK293 cells expressing GABAA subunits.

- Data Analysis : Apply linear regression to correlate logP, molar volume, and EC₅₀ values. Outliers may indicate undiscovered allosteric binding sites .

Q. What strategies mitigate unexpected byproducts during electrochemical synthesis?

Answer:

- Problem : shows methoxy-dimethylbenzene derivatives forming cyclohexadiene byproducts under high voltage.

- Solutions :

- Optimize voltage (≤1.5 V) and electrolyte (e.g., tetrabutylammonium tetrafluoroborate in acetonitrile).

- Introduce radical scavengers (e.g., TEMPO) to suppress dimerization.

- Monitor reaction progress in situ via cyclic voltammetry .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts?

Answer:

- Example : Aromatic proton shifts may vary due to solvent (CDCl₃ vs. DMSO-d6) or concentration.

- Resolution :

Methodological Tables

Q. Table 1. Solubility vs. Receptor Efficacy in Analogous Compounds (Adapted from )

| Compound | Water Solubility (mmol/L) | GABAA Potentiation |

|---|---|---|

| 2-Bromo-1,3-dimethylbenzene | 0.10 | No |

| 2-Fluoro-1,3-dimethylbenzene | 0.46 | Yes |

| This compound | Predicted: 0.25 | Requires testing |

Q. Table 2. Electrochemical Synthesis Byproducts ()

| Voltage (V) | Byproduct Yield (%) | Dominant Byproduct Structure |

|---|---|---|

| 1.0 | <5 | Minimal |

| 2.0 | 35 | Cyclohexadiene derivative |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.